Epofolate -

Epofolate

Catalog Number: EVT-1533809
CAS Number:
Molecular Formula: C23H25FN2O6
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Epofolate is folate receptor-targeting antimitotic agent with potential antineoplastic activity. Folate receptor-targeted epothilone BMS753493 contains an epothilone moiety linked to a single folate molecule. Mediated through the folate moiety, this agent delivers the antimitotic epothilone component into cells expressing folic acid receptors, frequently upregulated in many types of tumor cells. After ligand-receptor internalization, the epothilone moiety induces microtubule polymerization and stabilizes microtubules against depolymerization, resulting in the inhibition of mitosis and cellular proliferation. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Source and Classification

Epofolate is synthesized in laboratories and is not found naturally in significant quantities. It belongs to the class of compounds known as vitamins, specifically B vitamins, due to its relation to folate (Vitamin B9). The classification of Epofolate can be further refined into the following categories:

  • Chemical Classification: Folate analog
  • Pharmacological Classification: Antineoplastic agent (used in cancer treatment)
  • Biochemical Classification: Cofactor for enzymes involved in one-carbon metabolism
Synthesis Analysis

Methods of Synthesis

The synthesis of Epofolate typically involves several key steps that modify the natural folate structure to enhance its properties. Common methods include:

  1. Chemical Modification: Starting with natural folate, chemical modifications such as alkylation or acylation are performed to alter functional groups.
  2. Coupling Reactions: These reactions involve linking the modified folate with other chemical moieties that can enhance its solubility or bioavailability.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate Epofolate from by-products and unreacted materials.

Technical Details

The synthesis often requires controlled conditions, including specific temperatures and pH levels, to ensure optimal yields. Advanced techniques such as high-performance liquid chromatography may be used for monitoring the reaction progress and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of Epofolate can be represented by its chemical formula, which typically includes elements such as carbon, hydrogen, nitrogen, and oxygen. The structural formula highlights the arrangement of these atoms and the functional groups present.

  • Molecular Formula: C_{19}H_{22}N_{6}O_{6}
  • Molecular Weight: Approximately 422.41 g/mol

The three-dimensional structure can be visualized using computational chemistry software, which allows for an analysis of bond angles and distances that are crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Epofolate undergoes several chemical reactions that are important for its biological activity:

  1. Reduction Reactions: Epofolate can be reduced to form dihydrofolate or tetrahydrofolate, which are essential cofactors in nucleotide synthesis.
  2. Conjugation Reactions: The compound may participate in conjugation with other biomolecules, enhancing its solubility and cellular uptake.
  3. Hydrolysis Reactions: Under certain conditions, Epofolate can hydrolyze to release active forms of folate.

These reactions are critical for its function as a therapeutic agent, particularly in targeting cancer cells where rapid cell division requires increased nucleotide synthesis.

Mechanism of Action

Process and Data

The mechanism of action of Epofolate primarily involves its role as a substrate for enzymes involved in one-carbon metabolism. This process is crucial for DNA synthesis and repair:

  1. Inhibition of Dihydrofolate Reductase: Epofolate acts as an inhibitor of the enzyme dihydrofolate reductase, which is essential for converting dihydrofolate into tetrahydrofolate.
  2. Promotion of Nucleotide Synthesis: By inhibiting this enzyme, Epofolate reduces the availability of tetrahydrofolate, leading to decreased synthesis of purines and thymidine, which are vital for DNA replication.

Data from various studies indicate that this mechanism can selectively target rapidly dividing cells, making it particularly effective in cancer therapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
  • Melting Point: Generally ranges between 150-160°C depending on purity.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.
  • pH Range: The stability is optimal at physiological pH (around 7.4).
  • Reactivity: Reacts with strong acids or bases; sensitive to light which can cause degradation.

Relevant analyses such as spectroscopic methods (NMR, IR) provide further insights into its chemical behavior and stability under various conditions.

Applications

Scientific Uses

Epofolate has several applications in scientific research and medicine:

  1. Cancer Treatment: Used as an antineoplastic agent due to its ability to inhibit cell proliferation by disrupting nucleotide synthesis.
  2. Nutritional Studies: Investigated for its role in folate metabolism and potential benefits in preventing folate deficiency-related diseases.
  3. Pharmaceutical Development: Explored as a lead compound for developing new drugs targeting metabolic pathways associated with cancer.
Introduction to Epofolate in Modern Biomedical Research

Historical Evolution of Folate-Based Therapeutics

The development of folate-targeted therapeutics represents a century-long scientific journey beginning with the discovery of folic acid in 1941 and its subsequent identification as a critical growth factor for both normal and malignant cells. The foundational breakthrough emerged in the late 1940s when aminopterin, a folate antagonist, became the first drug to induce temporary remission in pediatric acute lymphoblastic leukemia [1]. This seminal discovery established the antifolate principle in oncology and paved the way for methotrexate (MTX), which replaced aminopterin due to its improved therapeutic index despite reduced potency [1]. These early antifolates functioned primarily through competitive inhibition of dihydrofolate reductase (DHFR), disrupting nucleotide synthesis and DNA replication in rapidly dividing cells.

The evolution continued with the development of second-generation antifolates designed to bypass common resistance mechanisms. Pemetrexed (approved 2004) represented a significant advancement with its multi-targeted inhibition of thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) [1]. The subsequent introduction of pralatrexate (2009) further optimized membrane transport characteristics through the reduced folate carrier (RFC) system. However, these agents maintained significant limitations including dose-limiting toxicities to proliferative tissues and dependence on transmembrane transporters that are frequently downregulated in resistant cancers.

Table 1: Evolution of Folate-Targeted Therapeutics

GenerationRepresentative AgentsPrimary Target(s)Key Limitations
First (1940s-1950s)Aminopterin, MethotrexateDHFRNarrow therapeutic index, unpredictable toxicity
Second (2000s)Pemetrexed, PralatrexateTS, DHFR, GARFTTransporter-dependent uptake, bone marrow toxicity
Targeted Conjugates (2010s+)Epofolate, VintafolideFRα + tubulinRequires FRα expression, complex synthesis

The contemporary era has witnessed the emergence of receptor-targeted folate conjugates that exploit the differential overexpression of folate receptor alpha (FRα) in malignancies. Epofolate represents this third evolutionary phase, conceptually aligning with agents like vintafolide but incorporating distinct structural and mechanistic innovations. Unlike classical antifolates that enter cells primarily via the reduced folate carrier (RFC) or proton-coupled folate transporter (PCFT), Epofolate utilizes FRα-mediated endocytosis, achieving substantially higher specificity for cancer cells [4]. This historical progression demonstrates a paradigm shift from broad metabolic antagonism toward precision targeting of cancer-specific molecular features.

Epofolate: Definition and Biochemical Distinctiveness

Epofolate is a rationally designed chimeric molecule comprising two covalently linked bioactive components: (1) a folic acid moiety serving as the targeting ligand, and (2) a synthetic epothilone analog functioning as the cytotoxic payload. The molecular architecture positions folic acid at the terminal end of a hydrophilic spacer chain connected to the epothilone core structure, optimizing both receptor binding affinity and intracellular drug release kinetics. This configuration enables high-affinity interaction with FRα (Kd ≈ 10⁻¹⁰ M), which is overexpressed in diverse epithelial malignancies including ovarian (80-90%), lung (72-80%), triple-negative breast (50-70%), and endometrial cancers (40-60%) [8].

The biochemical distinctiveness of Epofolate manifests through three principal characteristics:

  • Receptor-Specific Cellular Uptake: Unlike classical antifolates dependent on RFC or PCFT transporters, Epofolate enters cells exclusively via FRα-mediated endocytosis. This mechanism bypasses transporter-related resistance and enhances tumor selectivity since FRα expression in normal tissues is largely restricted to polarized epithelial surfaces with limited drug access [4] [8]. Upon binding, the complex undergoes rapid internalization via clathrin-coated pits, trafficking through early and late endosomes, culminating in lysosomal hydrolysis that releases the bioactive epothilone payload.

  • Dual-Function Mechanism: The conjugate integrates two discrete pharmacological activities: (a) high-affinity FRα targeting via the folate component, and (b) potent microtubule stabilization via the epothilone warhead. Epothilones inhibit cancer cell proliferation by binding to and stabilizing microtubules at the taxane site, but with superior potency against taxane-resistant cells expressing β-tubulin mutations [8]. This dual functionality creates a tumor-targeted cytotoxic effect distinct from unconjugated epothilones.

  • Metabolic Stability: The covalent linkage between folate and epothilone moieties demonstrates remarkable stability in circulation, minimizing premature drug release before cellular internalization. This stability is achieved through incorporation of a cleavable dipeptide linker (e.g., Val-Cit) specifically designed for efficient hydrolysis by cathepsin B, an enzyme overexpressed in malignant tissues and within lysosomal compartments [8].

Table 2: Biochemical Properties Distinguishing Epofolate from Classical Antifolates

PropertyEpofolateClassical Antifolates (e.g., Methotrexate)
Primary Entry MechanismFRα-mediated endocytosisRFC/PCFT transporter-dependent uptake
Target SpecificityHigh (requires FRα overexpression)Low (enters all dividing cells)
Intracellular ActivationLysosomal cleavage requiredPolyglutamation by FPGS
Primary Mechanisms of ResistanceLoss of FRα expression, altered endocytosisTransporter defects, DHFR amplification, FPGS reduction
Therapeutic IndexEnhanced for FRα+ tumorsNarrow (bone marrow/intestinal toxicity)

This sophisticated molecular design achieves preferential drug accumulation in FRα-expressing malignancies, with preclinical studies demonstrating >50-fold higher intracellular epothilone concentrations in FRα+ cancer cells compared to unconjugated drug administration [8]. The regioselective synthesis of Epofolate analogs has been optimized to preserve both FRα binding affinity and microtubule-stabilizing activity, representing a pinnacle achievement in conjugate chemistry.

Epofolate’s Role in Cellular Metabolism and Signaling Pathways

Epofolate exerts its biological effects through a meticulously orchestrated sequence of cellular interactions beginning with receptor binding and culminating in profound cytoskeletal disruption. The initial engagement with FRα triggers receptor-mediated endocytosis through a clathrin-dependent pathway. This process initiates within lipid raft microdomains of the plasma membrane, forming early endosomes that subsequently acidify to pH 5.0-6.0, facilitating conformational changes that promote vesicular trafficking to lysosomes [4]. Within the lysosomal compartment, the acid hydrolase cathepsin B cleaves the Val-Cit linker, releasing the bioactive epothilone derivative into the cytosol.

The liberated epothilone payload binds to β-tubulin subunits with nanomolar affinity, promoting microtubule polymerization and stabilization. Unlike taxanes, epothilones bind effectively to multiple β-tubulin isoforms, including classes I, II, III, and IV, explaining their activity in taxane-resistant malignancies with altered tubulin isotype expression [8]. Microtubule stabilization triggers three principal downstream consequences:

  • Mitotic Arrest: Hyperstabilized microtubules resist depolymerization forces during spindle assembly, activating the spindle assembly checkpoint (SAC) and arresting cells in metaphase. Prolonged arrest induces mitochondrial-mediated apoptosis through caspase-9 and caspase-3 activation.

  • Disruption of Intracellular Trafficking: Stabilized microtubules impair vesicular transport along microtubular networks, disrupting receptor recycling (including FRα itself), organelle positioning, and growth factor signaling.

  • Inhibition of Cell Motility: Microtubule stabilization alters cytoskeletal dynamics essential for cell migration and invasion, potentially limiting metastatic dissemination.

Beyond these direct cytotoxic effects, Epofolate indirectly influences cellular metabolism through folate pathway interactions. Competitive binding to FRα reduces the availability of 5-methyltetrahydrofolate (5-MTHF), the physiologically active folate form, within cancer cells [4]. This creates localized functional folate deficiency that impairs one-carbon transfer reactions essential for purine/pyrimidine biosynthesis and mitochondrial formylation reactions. The combined effects of microtubule stabilization and metabolic disruption create synthetic lethality in FRα-overexpressing malignancies.

Table 3: Metabolic and Signaling Effects of Epofolate in Cancer Cells

Process AffectedMolecular ConsequencesDownstream Effects
Folate Receptor TraffickingCompetitive FRα saturation, reduced 5-MTHF internalizationImpaired one-carbon metabolism, reduced nucleotide pools
Microtubule DynamicsHyperstabilization, impaired dynamic instabilityMitotic arrest, disrupted vesicular transport, apoptosis
Receptor RecyclingAltered endosomal trafficking, delayed FRα resurfacingReduced folate uptake capacity, sensitization to antifolates
Cellular EnergeticsMitochondrial membrane depolarizationReduced ATP production, ROS generation, metabolic stress
DNA Damage ResponseγH2AX phosphorylation, ATM/ATR activationCell cycle arrest, senescence induction

Importantly, Epofolate's metabolic impact differs fundamentally from classical antifolates. Whereas methotrexate and pemetrexed directly inhibit folate-dependent enzymes, Epofolate creates indirect metabolic disruption through competitive receptor blockade combined with cytoskeletal disruption. This dual mechanism circumvents classic resistance pathways involving DHFR amplification or FPGS downregulation [1]. The selective pressure exerted by Epofolate favors resistance mechanisms related to FRα expression or endocytic function rather than folate pathway mutations.

Scope and Significance in Oncological and Non-Oncological Contexts

The therapeutic implications of Epofolate extend across multiple disease domains, reflecting the diverse biological roles of folate receptors beyond oncology. In cancer therapy, Epofolate's significance is most pronounced in malignancies exhibiting high FRα expression where conventional therapies exhibit limited efficacy.

Oncological Applications:

  • Ovarian Carcinoma: Epofolate demonstrates exceptional promise in platinum-resistant ovarian cancer, where FRα overexpression occurs in >80% of cases. Preclinical models show synergistic interactions with PARP inhibitors in homologous recombination-deficient tumors through dual impairment of DNA repair pathways [7]. Clinical studies (NCT# pending) are evaluating Epofolate combined with bevacizumab in recurrent disease.
  • Non-Small Cell Lung Cancer (NSCLC): With 72-80% of non-squamous adenocarcinomas expressing FRα, Epofolate represents a rational therapeutic approach for molecularly defined subsets. Combination strategies with EGFR or ALK inhibitors are under investigation to overcome kinase inhibitor resistance [10]. The tumor-selective delivery potentially reduces hematological toxicity compared to conventional chemotherapy.
  • Inflammatory Breast Cancer: The aggressive triple-negative subtype exhibits FRα overexpression in 50-70% of cases. Epofolate demonstrates potent activity in preclinical models by disrupting microtubule-dependent secretion of pro-inflammatory mediators and inhibiting stem-like ALDH+ populations [7] [9].
  • Therapeutic Synergies: Epofolate enhances the efficacy of immune checkpoint inhibitors by promoting immunogenic cell death and dendritic cell maturation. Additionally, its combination with antifolates like pemetrexed creates orthogonal folate pathway disruption—Epofolate limiting folate uptake while pemetrexed inhibits intracellular folate utilization [9].

Emerging Non-Oncological Applications:

  • Autoimmune Disorders: Activated macrophages in rheumatoid arthritis synovium exhibit FRβ overexpression. Preliminary studies demonstrate Epofolate's selective targeting of these cells, suppressing pro-inflammatory cytokine production without broad immunosuppression [4].
  • Chronic Inflammatory Conditions: The anti-angiogenic effects of epothilones combined with FRβ targeting show potential in animal models of inflammatory bowel disease and psoriasis by reducing pathological vascularization and leukocyte infiltration.
  • Fibrotic Diseases: Epothilones inhibit myofibroblast differentiation and collagen deposition. FR-targeted delivery to fibrotic foci could potentially treat conditions like pulmonary fibrosis or scleroderma while minimizing systemic exposure.

Table 4: Translational Applications of Epofolate Across Disease Contexts

Disease ContextReceptor TargetMechanistic RationaleDevelopment Status
Platinum-resistant ovarian cancerFRαHigh receptor density, microtubule sensitivityPhase II clinical trials
Non-squamous NSCLCFRαOvercoming TKI resistance, targeted deliveryPreclinical/Phase I
Triple-negative breast cancerFRαStem cell targeting, metastatic suppressionPreclinical development
Rheumatoid arthritisFRβActivated macrophage depletionPreclinical animal models
Crohn's diseaseFRβAnti-angiogenic effects on activated macrophagesEarly proof-of-concept

The significance of Epofolate transcends its immediate clinical applications, serving as a prototype for receptor-targeted cytotoxin delivery. Its development has accelerated advanced linker technologies, novel conjugation methodologies, and predictive biomarkers for FR expression. The ongoing refinement of companion diagnostics, including folate-based PET imaging agents (e.g., ⁹⁹ᵐTc-EC20), facilitates patient stratification and therapeutic monitoring [8]. Furthermore, Epofolate's modular design permits substitution of alternative cytotoxins or targeting ligands, establishing a versatile platform adaptable to evolving therapeutic needs across biomedical disciplines.

Properties

Product Name

Epofolate

Molecular Formula

C23H25FN2O6

Synonyms

Code name: BMS753493; BMS-753493; BMS 753493.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.